![molecular formula C20H22N2O B2741059 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide CAS No. 852137-77-0](/img/structure/B2741059.png)
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical research. This compound has a unique structure that combines an indole moiety with a phenylpropanamide group, making it a valuable target for synthetic chemists and researchers.
作用机制
Target of Action
The primary targets of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide are RCAR/PYR/PYL receptor proteins . These receptors are known to play a crucial role in the regulation of plant growth and development .
Mode of Action
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide interacts with its targets by binding to the RCAR/PYR/PYL receptor proteins . This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .
Biochemical Pathways
The compound affects the biochemical pathways associated with the RCAR/PYR/PYL receptor proteins . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-phenylpropanamide’s action are largely dependent on its interaction with the RCAR/PYR/PYL receptor proteins . The compound’s strong affinity for these receptors suggests it may have significant effects on plant growth and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding . The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to form the indole core, followed by N-alkylation to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of microwave irradiation can significantly reduce reaction times .
化学反应分析
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindoles.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide has several applications in scientific research:
相似化合物的比较
Similar Compounds
- **N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide
- **N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide stands out due to its specific combination of an indole moiety with a phenylpropanamide group. This unique structure imparts distinct biological activities and synthetic versatility, making it a valuable compound for research and development.
属性
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDZJMZFESLRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2740981.png)
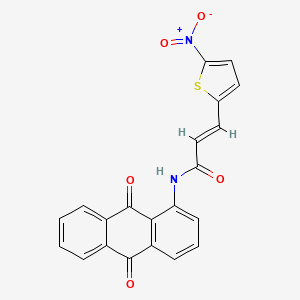
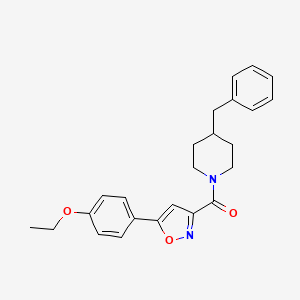
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2740984.png)
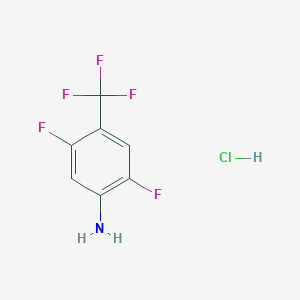
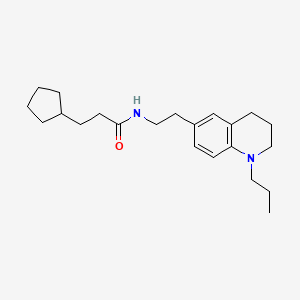
![1-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-(propan-2-yl)urea](/img/structure/B2740989.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide](/img/structure/B2740990.png)
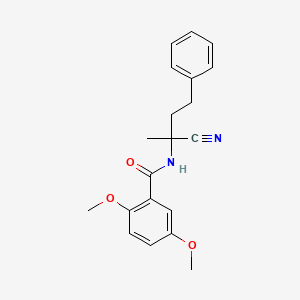
![3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2740992.png)
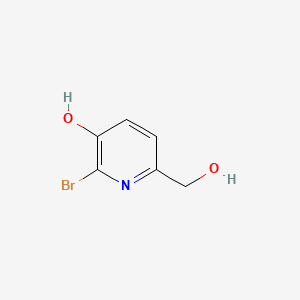
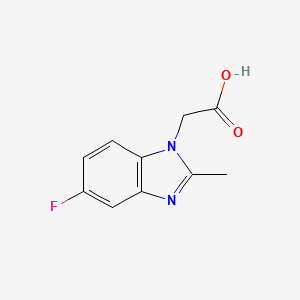
![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2740997.png)
